molecular formula C17H11ClN4OS B2605050 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 1251602-10-4

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2605050
CAS No.: 1251602-10-4
M. Wt: 354.81
InChI Key: BJJNUXLKGUVDLK-UHFFFAOYSA-N
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Description

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure that combines a thiazole ring, a pyridine ring, and an oxadiazole ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-chlorophenyl)thiazole.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the thiazole derivative with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.

    Coupling with Pyridine: The final step involves coupling the oxadiazole-thiazole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore for designing new drugs, particularly due to its ability to interact with various biological targets.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)thiazole
  • 3-(Pyridin-4-yl)-1,2,4-oxadiazole
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole

Uniqueness

What sets 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole apart from similar compounds is its unique combination of three different heterocyclic rings. This structural diversity allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS/c18-13-3-1-11(2-4-13)14-10-24-16(20-14)9-15-21-17(22-23-15)12-5-7-19-8-6-12/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJNUXLKGUVDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=NO3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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